molecular formula C13H15N3O4 B2517973 2-hydroxy-N-(1-hydroxybutan-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886899-08-7

2-hydroxy-N-(1-hydroxybutan-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2517973
CAS RN: 886899-08-7
M. Wt: 277.28
InChI Key: AYZBRTLSFIOTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-hydroxy-N-(1-hydroxybutan-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide" is a derivative of the pyrido[1,2-a]pyrimidine class, which is a heterocyclic scaffold known for its biological activities. This class of compounds has been extensively studied for various pharmacological properties, including anticancer, analgesic, diuretic, and antiviral activities .

Synthesis Analysis

The synthesis of pyrido[1,2-a]pyrimidine derivatives typically involves multiple steps, starting from simpler precursors such as pyridones or pyridine amines. For instance, the synthesis of pyrido[1,2-a]pyrimidine-3-carboxamide derivatives involves hydrolysis, decarboxylation, O-alkylation, rearrangement, and cyclization reactions . The synthesis of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides is achieved by reacting ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in boiling ethanol . These methods demonstrate the versatility and reactivity of the pyrido[1,2-a]pyrimidine scaffold in forming various derivatives.

Molecular Structure Analysis

The molecular structure of pyrido[1,2-a]pyrimidine derivatives has been confirmed using techniques such as NMR spectroscopy and X-ray crystallography. For example, ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylates have been shown to exist in the 2-hydroxy-4-oxo form in DMSO solution, while X-ray analysis reveals a bipolar 2,4-dioxo form in the crystal . The structural data are crucial for understanding the reactivity and biological activity of these compounds.

Chemical Reactions Analysis

Pyrido[1,2-a]pyrimidine derivatives undergo various chemical reactions, including nucleophilic condensation, cyclization, and Knoevenagel condensation . These reactions lead to the formation of a wide range of compounds with different substituents and biological properties. For example, the reaction of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides with hydroxylamine hydrochloride can lead to ring cleavage and the formation of new cyclization products .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[1,2-a]pyrimidine derivatives are influenced by their molecular structure. These properties include solubility, melting points, and stability, which are important for their pharmacological application. The introduction of different substituents can significantly alter these properties, as seen in the synthesis of N-(benzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, where methylation at position 8 was explored to enhance analgesic properties .

Scientific Research Applications

Chemical Modifications for Enhanced Biological Properties

Chemical modifications of pyrido[1,2-a]pyrimidine derivatives, such as methylation of the pyridine moiety, have been explored to optimize biological properties. The synthesis of these compounds involves reactions between corresponding benzylamines and specific carboxylates, leading to potential new analgesics with improved specific effects, as seen in certain para-substituted derivatives exceeding the analgesic properties of known drugs like Piroxicam and Nabumetone (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Structural Analysis and Magnetic Properties

Hydrothermal reactions involving pyrimidine-carboxamide and other compounds have led to the synthesis of novel mixed-valence complexes with specific structural and magnetic properties, such as canted antiferromagnetism. This highlights the compound's potential in material science, particularly in the study of magnetic materials (Rodrı́guez-Diéguez, Kivekäs, Sakiyama, Debdoubi, & Colacio, 2007).

Antifungal Applications

Derivatives of pyrido[2,3-d]pyrimidines synthesized from specific carboxamides have shown significant antifungal activities. The synthesis process and the biological evaluation of these compounds highlight their potential use in developing new antifungal agents (Hanafy, 2011).

properties

IUPAC Name

2-hydroxy-N-(1-hydroxybutan-2-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-2-8(7-17)14-11(18)10-12(19)15-9-5-3-4-6-16(9)13(10)20/h3-6,8,17,19H,2,7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZBRTLSFIOTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1=C(N=C2C=CC=CN2C1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N-(1-hydroxybutan-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.